Tetrathiafulvalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Properties:

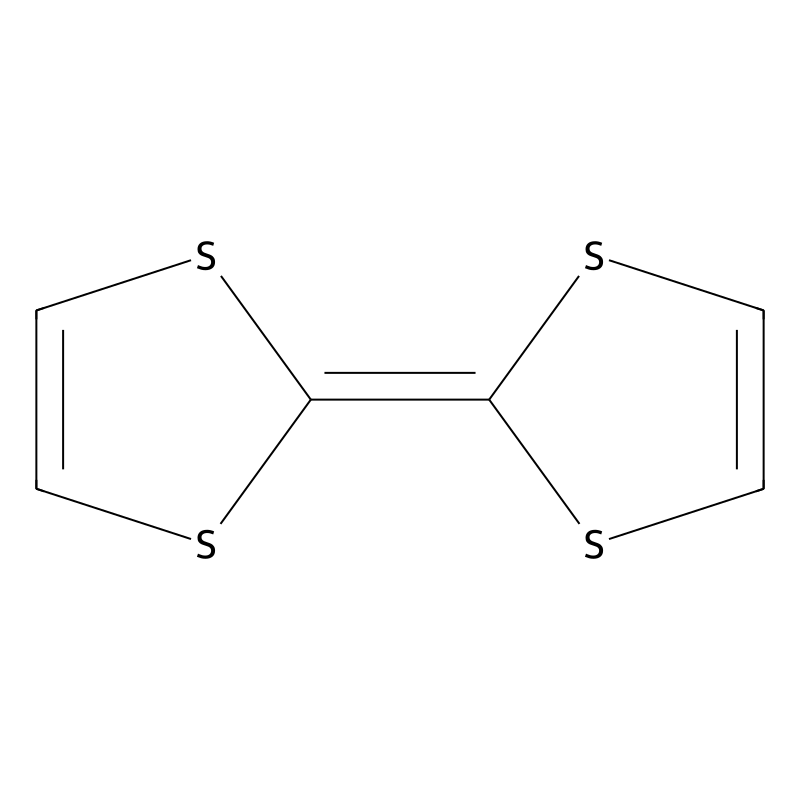

Tetrathiafulvalene (TTF), an organosulfur compound with the formula (C₃H₂S₂)₂, was first synthesized in 1970. It is structurally related to the hydrocarbon fulvalene, where four CH groups are replaced by sulfur atoms. TTF is a solid at room temperature with a melting point of 116-119 °C . It is soluble in organic solvents but insoluble in water.

Significance in Molecular Electronics:

TTF has played a crucial role in the development of molecular electronics, a field that explores the use of individual molecules as electronic components. This significance stems from its unique electronic properties:

- Donor molecule: TTF acts as a strong electron donor, readily losing an electron to form a positively charged cation radical (TTF⁺). This ability to donate electrons makes TTF valuable in the construction of molecular-scale electronic devices like transistors and solar cells .

- Conductivity: TTF exhibits anisotropic conductivity, meaning its electrical conductivity varies depending on the direction of current flow. This property allows for the development of materials with specific conductive characteristics.

- Stacking: TTF molecules have a tendency to stack in a face-to-face manner due to weak intermolecular interactions. This segregated stack motif influences the overall conductivity and other electronic properties of TTF-based materials .

Derivatives and Applications:

Research on TTF has led to the development of numerous derivatives with modified properties for specific applications. Some well-studied examples include:

- Tetramethyltetrathiafulvalene (Me₄TTF): This derivative exhibits enhanced solubility and improved processibility compared to TTF, making it suitable for device fabrication .

- Tetramethylselenafulvalenes (TMTSFs): These derivatives exhibit superconductivity at low temperatures, making them valuable for studying the phenomenon at the molecular level .

- Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): This derivative is another important superconductor with potential applications in high-efficiency energy devices .

Tetrathiafulvalene is an organosulfur compound with the molecular formula . This compound is structurally related to fulvalene, where four carbon atoms are replaced by sulfur atoms. Tetrathiafulvalene is notable for its strong electron-donating properties and has been extensively studied in the context of molecular electronics, particularly for its role in charge transfer and conductivity in organic materials . The compound can exist in multiple oxidation states, which allows it to function effectively as a redox-active building block in various applications .

TTF functions as an electron donor in molecular electronics. When combined with electron acceptors, TTF can form charge-transfer complexes with interesting electrical properties. The specific mechanism of conductivity in these materials depends on the particular acceptor molecule and the arrangement of the donor-acceptor pair within the crystal structure [].

In a systematic study, it was observed that tetrathiafulvalene reacts with water under different conditions, leading to various products depending on the oxidation state. For instance, when tetrathiafulvalene is oxidized to its radical cation state, it remains stable in the presence of water unless exposed to light, which can induce further reactions .

The synthesis of tetrathiafulvalene typically involves the coupling of cyclic sulfur-containing compounds. A common method starts with 1,3-dithiole-2-thione, which undergoes methylation followed by reduction to yield tetrathiafulvalene. Recent synthetic advances have introduced one-pot reactions that streamline the preparation of tetrathiafulvalene derivatives by utilizing terminal alkynes and forming heterocyclic rings through transalkylation reactions .

Key Synthesis Steps:

- Preparation of 1,3-dithiole-2-thione: Starting material.

- Methylation: Increases reactivity.

- Reduction: Converts intermediates into tetrathiafulvalene.

Tetrathiafulvalene has a wide range of applications primarily due to its electronic properties:

- Molecular Electronics: Used as a key component in organic semiconductors and conductive materials.

- Superconductors: Certain salts derived from tetrathiafulvalene exhibit superconducting properties at room temperature.

- Redox Switches: Utilized in molecular switches and sensors due to its ability to change oxidation states reversibly .

- Supramolecular Chemistry: Acts as a building block for constructing complex molecular architectures that can perform specific functions.

Studies on the interactions of tetrathiafulvalene reveal its ability to engage in mixed-valence interactions and form stable complexes with other molecules. These interactions are critical for applications in molecular electronics where charge transport properties are enhanced through π-π stacking and charge delocalization . The behavior of tetrathiafulvalene in different environments (e.g., aqueous vs. organic solvents) has also been investigated to understand its stability and reactivity under various conditions.

Tetrathiafulvalene shares structural and functional similarities with several other compounds, particularly those that are also electron-rich or redox-active. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Tetrathiafulvalene | Organosulfur | Strong electron donor; forms stable radical cations |

| Tetramethyltetrathiafulvalene | Derivative | Exhibits superconducting properties |

| Bis(ethylenedithio)tetrathiafulvalene | Charge-transfer salt | High electrical conductivity; used in organic superconductors |

| Tetraselenafulvalene | Selenium analog | Similar electronic properties but different stability |

| Tetramethylselenafulvenes | Selenium-based | Exhibits unique conductivity characteristics |

Tetrathiafulvalene stands out due to its robust electron-donating ability and versatility in forming complex molecular structures that are essential for advanced electronic applications. Its unique ability to undergo multiple oxidation states while maintaining stability makes it a critical component in the development of new materials for electronics and photonics .

The synthesis of tetrathiafulvalene has been extensively developed since its first preparation in the 1960s by Klingsberg's method [3]. The most widely employed conventional approach involves the coupling of cyclic carbon-sulfur building blocks, particularly 1,3-dithiole-2-thione or related 1,3-dithiole-2-ones [8]. The classical synthesis pathway begins with the cyclic trithiocarbonate 1,3-dithiole-2-thione, which undergoes sulfur-methylation followed by reduction to yield 1,3-dithiole-2-yl methyl thioether [8].

The fundamental reaction sequence proceeds through protonolysis of the thioether with tetrafluoroboric acid, generating the dithiolium cation, followed by deprotonation with triethylamine to form the tetrathiafulvalene product [8]. This methodology has been refined over decades to provide reliable access to both symmetrical and unsymmetrical tetrathiafulvalene derivatives [2].

Phosphite-mediated coupling reactions represent another cornerstone of conventional tetrathiafulvalene synthesis [40] [41] [42]. These reactions utilize trialkyl phosphites to promote the dimerization of 1,3-dichalcogenole-2-chalcogenones, providing efficient access to the tetrachalcogenafulvalene skeleton [42]. The phosphite coupling approach has proven particularly valuable for synthesizing tetraselenafulvalene derivatives and selenium-sulfur hybrid systems [42].

Alternative conventional routes include the use of organotin compounds in combination with aluminum-based Lewis acids [31]. The reaction of tin thiolates or selenolates with esters in the presence of trimethylaluminum provides access to dihydrotetrathiafulvalene derivatives and enables the synthesis of unsymmetrical tetrathiafulvalene systems [31].

| Synthesis Method | Starting Materials | Key Reagents | Typical Yields |

|---|---|---|---|

| Dithiolium Salt Route | 1,3-dithiole-2-thione | HBF₄, Et₃N | 60-80% [8] |

| Phosphite Coupling | 1,3-dithiole-2-ones | P(OMe)₃ | 50-85% [40] |

| Organotin Route | Tin thiolates, esters | Me₃Al | 55-92% [31] |

Large-Scale Production Techniques

The development of practical large-scale synthesis methods for tetrathiafulvalene has been driven by the increasing demand for these materials in electronic applications [9] [10]. A particularly significant advancement was reported by researchers who developed a convenient 20-gram scale synthesis that eliminates the need for chromatographic purification at any stage [9].

The optimized large-scale approach utilizes 4,5-bis(benzoylthio)-1,3-dithiole-2-thione as the starting material and achieves tetrathiafulvalene synthesis in 85% yield through a streamlined two-step process [10]. This method represents a substantial improvement over earlier procedures by avoiding chromatographic separations and providing high-purity product through simple recrystallization techniques [10].

Industrial-scale considerations have led to the development of cost-effective synthetic routes that minimize both environmental impact and production costs [11]. These methodologies focus on scalable processes that utilize readily available starting materials and avoid expensive purification steps [11]. The emphasis on green chemistry principles has resulted in procedures that significantly reduce or eliminate the use of reaction solvents [11].

Quality control parameters for large-scale production typically require purity levels exceeding 99% as determined by gas chromatography [15]. Commercial suppliers have established standardized protocols for sublimation purification to ensure consistent product quality [15]. Storage conditions have been optimized to maintain stability, with recommendations for cool, dark environments under inert gas atmosphere to prevent degradation [15].

| Production Scale | Yield (%) | Purification Method | Purity Achieved |

|---|---|---|---|

| 20g Laboratory [9] | 75-85 | Recrystallization | >95% |

| Industrial [10] | 85 | No chromatography | >98% |

| Commercial [15] | >90 | Sublimation | >99% |

Functionalization Strategies for Tetrathiafulvalene Analogues

The functionalization of tetrathiafulvalene represents a critical aspect of developing tailored materials with specific electronic and physical properties [16] [17]. Modern functionalization strategies employ selective metalation approaches using magnesium and zinc-based amide reagents, which provide unprecedented control over substitution patterns [16] [17].

The use of magnesium and zinc 2,2,6,6-tetramethylpiperidyl bases enables selective mono-, di-, tri-, and tetrafunctionalization of the tetrathiafulvalene scaffold [16] [17]. These metallic amides demonstrate high kinetic activity due to steric hindrance while tolerating a wide range of functional groups [16]. The magnesiation of tetrathiafulvalene with these reagents proceeds under mild conditions at room temperature, allowing subsequent reactions with various electrophiles including allyl halides, acyl chlorides, aryl iodides, and sulfur-containing compounds [16].

Direct carbon-hydrogen arylation has emerged as a powerful functionalization strategy that circumvents the need for pre-activated substrates [4]. This palladium-catalyzed approach utilizes aryl bromides in the presence of cesium carbonate and catalytic amounts of palladium acetate with tri-tert-butylphosphonium tetrafluoroborate [4]. The reaction conditions enable peripheral arylation of tetrathiafulvalene in refluxing tetrahydrofuran or dioxane, providing access to multiply arylated derivatives [4].

Urethane-containing tetrathiafulvalene derivatives represent another important class of functionalized compounds [6]. These materials demonstrate enhanced self-assembly properties through hydrogen bonding interactions and π-π stacking [6]. The synthesis involves incorporation of urethane groups that facilitate nanoribbon formation, with the driving forces for self-assembly being primarily hydrogen bond interactions [6].

The functionalization approach allows for systematic fine-tuning of energy levels, with highest occupied molecular orbital energies spanning a range exceeding 200 millielectronvolts [16]. Single substituents such as carboethoxy or chloro groups can shift molecular orbital energies upward, while multisubstituted derivatives generally exhibit significantly lower energy levels compared to unsubstituted tetrathiafulvalene [16].

| Functionalization Method | Conditions | Products | Energy Level Control |

|---|---|---|---|

| Mg/Zn-TMP Bases [16] | 25°C, 1h | Mono-tetrasubstituted | ±200 meV range |

| C-H Arylation [4] | Pd catalyst, Cs₂CO₃ | Arylated derivatives | Tunable by substituents |

| Direct Metalation [19] | Various metal bases | Multiple substitution patterns | Selective orbital modification |

Mechanochemical and Electrocrystallization Approaches

Mechanochemical synthesis has emerged as a sustainable alternative for preparing tetrathiafulvalene charge transfer complexes, offering significant advantages in terms of reduced solvent usage and unique reaction pathways [24] [25]. The mechanochemical approach involves solid-state grinding of reactants, which can yield polymorphs and structures not accessible through conventional solution methods [28].

The synthesis of tetrathiafulvalene-chloranil complexes through mechanochemical methods demonstrates the versatility of this approach [24] [25]. Manual grinding of stoichiometric quantities of tetrathiafulvalene and chloranil in 1:1 molar ratios under isothermal conditions produces charge transfer complexes with ionicity around 0.3 electrons [25]. The reaction follows second-order kinetics for neat mechanochemical synthesis, with increased reaction rates observed when using liquid-assisted grinding with diethyl ether [25].

The mechanochemical synthesis of tetrathiafulvalene-chloranilic acid polymorphs illustrates the method's ability to control phase formation [28]. Two distinct polymorphs can be selectively obtained depending on the grinding conditions and choice of liquid additives [28]. Liquid-assisted grinding using polar solvents yields ionic polymorphs, while aprotic, low-polarity solvents or neat grinding produces neutral polymorphs [28]. This selectivity demonstrates that solvent polarity serves as a control parameter for polymorph formation [28].

Electrocrystallization represents a sophisticated approach for preparing tetrathiafulvalene-based materials with controlled morphology and composition [26] [29]. This technique provides systematic control over crystal growth through applied potential, enabling the formation of thin films and heterostructures [26]. Controlled potential electrodeposition has been successfully employed to prepare microcrystalline films of tetrathiafulvalene-polyoxometalate materials with compositions such as (tetrathiafulvalene)₅.₃(tetrabutylammonium)₀.₇[P₂W₁₈O₆₂]·3H₂O [26].

Step-by-step electrocrystallization processes enable the fabrication of multiblock magnetic molecular heterostructures [29]. These advanced synthetic approaches allow for the sequential growth of different tetrathiafulvalene-containing building blocks, creating materials with tailored magnetic and electronic properties [29]. The electrocrystallization conditions can be precisely controlled to achieve specific stoichiometries and crystal structures [29].

The mechanistic understanding of mechanochemical reactions reveals that mechanical energy provides unique activation pathways not available in solution chemistry [28]. The mechanical treatment of crystalline reactants may stabilize specific crystal lattices through particular molecular vibrational modes, leading to formation of structures composed of intercalated tetrathiafulvalene columns and hydrogen-bonded networks [28].

| Synthesis Method | Conditions | Products | Advantages |

|---|---|---|---|

| Neat Grinding [25] | Manual, isothermal | Charge transfer complexes | Solvent-free, green chemistry |

| Liquid-Assisted Grinding [28] | Polar/nonpolar solvents | Controlled polymorphs | Selective phase formation |

| Electrocrystallization [26] | Controlled potential | Thin films, heterostructures | Morphological control |

| Step-wise Electrodeposition [29] | Sequential growth | Multiblock structures | Compositional precision |

X-ray diffraction analysis has been fundamental in elucidating the structural characteristics of tetrathiafulvalene radical cation salts, revealing intricate details about molecular packing and intermolecular interactions [1] [2]. Single-crystal X-ray structure determinations have provided comprehensive crystallographic data for numerous tetrathiafulvalene salt systems, establishing structure-property relationships critical for understanding their conducting and magnetic behaviors.

The prototypical tetrathiafulvalene-tetracyanoquinodimethane complex exhibits a triclinic crystal system with space group P1̄, featuring tetrathiafulvalene radical cations and tetracyanoquinodimethane radical anions forming homologous columnar stacks [3]. The interplanar spacings between tetrathiafulvalene units measure 3.47 Å, while tetracyanoquinodimethane molecules maintain 3.17 Å separations [3]. These precise structural parameters directly influence the electronic transport properties through π-orbital overlap optimization.

Advanced synchrotron X-ray diffraction studies have revealed that tetrathiafulvalene crystals grown from the melt adopt the metastable β phase throughout the crystallization process [1] [4]. Transmission mode X-ray diffraction analysis using scanning probe setups has enabled detailed mapping of crystal orientations, with 676 diffraction patterns collected across 2.6 × 2.6 mm grid sections [1]. The azimuthal line scans extracted at q = 1.0 Å⁻¹ correspond to the 020, 101̅, and 110 reflections from β-tetrathiafulvalene crystals [1] [4].

Comprehensive crystallographic characterization of tetrathiafulvalene salts with transition metal anions has established systematic structural trends. The tetrathiafulvalenium dicarbonyldichlororhodate salt crystallizes in the orthorhombic space group Pbam with unit cell dimensions a = 14.596(3) Å, b = 12.487(3) Å, c = 3.584(1) Å, and Z = 2 [5]. This structure exhibits segregated columnar stackings of both tetrathiafulvalene radical cations and rhodium complex anions with eclipsed molecular overlaps [5].

The tetrathiafulvalene trimer-based salt [TTF]₇(FeCl₄)₂ demonstrates remarkable structural complexity, crystallizing in the monoclinic space group C2/m with a = 28.433(5) Å, b = 16.524(3) Å, c = 16.981(3) Å, β = 121.17(2)°, V = 6826(2) ų, and Z = 4 [6]. The crystal structure reveals two distinct layer types: O-layers composed of orthogonal tetrathiafulvalene trimers creating two-dimensional molecular networks, and I-layers consisting of tetrathiafulvalene molecules interspersed with FeCl₄⁻ anions [6].

Polymorph identification through X-ray diffraction has revealed significant structural diversity in tetrathiafulvalene-based charge-transfer complexes. The dibenzotetrathiafulvalene-tetracyanoquinodimethane system exhibits two distinct polymorphs: the α-polymorph with triclinic symmetry (a = 7.7576 Å, b = 8.3622 Å, c = 10.400 Å, α = 72.14°, β = 109.77°, γ = 110.19°) and the β-polymorph with different unit cell parameters [7]. Raman spectroscopy combined with X-ray analysis demonstrates that the α-polymorph exhibits approximately 0.5e charge transfer, while the β-polymorph remains nearly neutral [7].

High-resolution structural analysis of the tetrathiafulvalene-chloranilic acid system through combined synchrotron powder X-ray diffraction and neutron powder diffraction has revealed segregated molecular arrangements [8]. The crystal structure features tetrathiafulvalene and chloranilic acid molecules organized in π-stacked columns with equally spaced molecular arrangements, stabilized by classical hydrogen bonding between chloranilic acid molecules (distances 2.784(7) Å and 2.676(7) Å) [8].

Layered and Stacking Arrangements in Solid-State Phases

The solid-state organization of tetrathiafulvalene derivatives exhibits remarkable diversity in layered and stacking arrangements, fundamentally influencing their electronic and magnetic properties [9] [10]. These supramolecular architectures arise from the delicate balance between van der Waals interactions, π-π stacking forces, and specific intermolecular contacts involving sulfur atoms [11] [12].

Tetrathiafulvalene crystals demonstrate distinctive spherulitic growth patterns characterized by helicoidal fibrils radiating from nucleation centers [1] [4]. These spherulites exhibit alternating bright and dark concentric bands when viewed under crossed polarizers, indicating systematic alternation of crystallographic faces exposed at the film surface [1]. The pitch of these helical arrangements typically measures 25 μm, with individual fibrils adopting face-on and edge-on orientations that alternate periodically [1] [4].

Extended tetrathiafulvalene analogues exhibit systematic relationships between molecular architecture and stacking modes in their crystalline salts [10]. Linear extension of the tetrathiafulvalene core through aromatic spacers modifies both electrochemical properties and packing arrangements, with the spacer length and electronic nature determining the final solid-state organization [10]. Bidimensional extension achieved by linking multiple dithiafulvenyl units to a central tetrathiafulvalene core results in materials with increased dimensional electronic interactions [10].

The tetrakis(alkylthio)tetrathiafulvalene family demonstrates how alkyl chain length influences crystal packing arrangements [11]. Compounds with long alkyl chains (n = 7-11) can be categorized into two distinct forms: Form I structures where alkyl chains arrange parallel to each other creating strongly fastened packing, and Form II structures with different chain orientations [11]. These conformational differences directly correlate with electrical resistivity and activation energy variations [11].

Metal-organic framework structures incorporating tetrathiafulvalene ligands exhibit unique layered arrangements optimized for both porosity and electronic transport [13]. The zinc-based metal-organic framework Zn₂(TTFTB) contains columnar stacks of tetrathiafulvalene units within benzoate-lined one-dimensional channels [13]. This architecture maintains permanent porosity while enabling charge mobility comparable to high-performance organic semiconductors [13].

Charge-transfer complex systems demonstrate sophisticated layered organizations where donor and acceptor molecules segregate into distinct columnar arrangements [14]. The tetrathiafulvalene-chloranilic acid system exemplifies this behavior with π-stacked columns of equally spaced molecules, where segregation enhances both structural stability and electronic properties [8]. The layered structure facilitates anisotropic charge transport while maintaining crystalline integrity [8].

Novel enantiopure bis(pyrrolo)tetrathiafulvalene donors exhibit chiral crystal packing arrangements where successive layers rotate in accordance with exact or approximate 4₃ axes [15]. This hierarchical organization demonstrates how molecular chirality translates into supramolecular arrangements, creating materials with unique optical and electronic properties [15]. The corresponding donors containing fused dihydropyrrole groups form alternative stacking patterns along specific crystal axes [15].

The tetrathiafulvalene-based microporous frameworks represent a frontier in combining porous architecture with electronic functionality [13]. These materials achieve the challenging combination of permanent porosity and high charge mobility through careful design of the organic linker geometry and metal node coordination [13]. The resulting structures exhibit both gas storage capabilities and semiconductor properties, opening applications in electronic devices requiring controlled molecular access [13].

Sulfur–Sulfur Noncovalent Interactions

Sulfur–sulfur noncovalent interactions represent a fundamental structural motif in tetrathiafulvalene-based materials, critically influencing crystal packing, electronic properties, and intermolecular communication pathways [16] [17] [18]. These interactions, characterized by distances typically ranging from 3.4 to 3.9 Å, significantly shorter than twice the van der Waals radius of sulfur (3.6-3.7 Å), provide essential stabilization for the solid-state architectures [17] [18].

Crystallographic analysis of tetrathiafulvalene derivatives reveals systematic patterns in sulfur–sulfur contact geometries [18]. The preferred orientation involves parallel alignment of C–S–H planes, as demonstrated in extensive Cambridge Structural Database surveys of cysteine residues and related sulfur-containing compounds [18]. Quantum chemical calculations on methanethiol dimer model systems indicate that parallel orientations yield interaction energies of -1.80 kcal/mol at the CCSD(T)/CBS level, while σ-hole interactions can reach -2.20 kcal/mol [18].

The introduction of peripheral sulfur atoms in modified tetrathiafulvalene derivatives creates distinctive intermolecular interaction networks [16]. S-position isomers of bis(ethylenedithio)tetrathiafulvalene and ethylenedithiotetrathiafulvalene exhibit specific S⋯S interactions that dictate crystal packing arrangements [16]. These outer sulfur atoms are responsible for characteristic "windmill" arrays in radical cation salts, demonstrating how peripheral substitution modulates intermolecular organization [16].

Advanced SAPT (Symmetry-Adapted Perturbation Theory) decomposition analysis reveals the fundamental nature of sulfur–sulfur interactions in tetrathiafulvalene systems [18]. The interactions comprise dispersion, electrostatic, induction, and exchange-repulsion components, with dispersion forces typically dominating at intermediate distances while electrostatic contributions become significant in σ-hole interactions [18]. This detailed understanding enables rational design of materials with optimized intermolecular communication [18].

Polymorphic tetrathiafulvalene structures demonstrate how sulfur–sulfur interaction patterns determine overall crystal architecture [19] [17]. In tetrathiafulvalene Form 1, two short intermolecular S⋯S distances (3.41 and 3.58 Å) generate a three-dimensional network through systematic molecular stacking [19]. Conversely, tetrathiafulvalene Form 2 exhibits eight intermolecular distances varying continuously from 3.65 to 3.90 Å, creating chain-like arrangements rather than discrete stacks [19] [17].

Theoretical investigations of sulfur–sulfur interaction potential energy surfaces reveal critical distance-dependent behavior [17]. The interaction energy varies smoothly across the 3.4-4.0 Å range, with energy minima occurring around 3.6-3.8 Å depending on the specific molecular environment [17]. This relatively flat energy landscape explains the prevalence of multiple competing S⋯S contacts in tetrathiafulvalene crystal structures [17] [18].

Chalcogen bonding activation in tetrathiafulvalene derivatives demonstrates how chemical modification can enhance sulfur–sulfur interactions [20] [21]. Functionalization with electron-withdrawing groups increases the positive electrostatic potential on sulfur atoms, strengthening σ-hole interactions with electron-rich sulfur sites [20]. Charge-transfer complexes with tetracyanoquinodimethane derivatives exhibit systematic variations in S⋯S contact distances correlating with the degree of charge transfer [20] [21].

Extended tetrathiafulvalene systems incorporating multiple sulfur atoms exhibit enhanced sulfur–sulfur interaction networks [22] [23]. Tetrathiafulvalene-2,3,6,7-tetrathiolate complexes demonstrate unusual "twisted" geometries in solid-state structures, where multiple S⋯S contacts create complex three-dimensional networks [22]. These extended interaction patterns significantly impact electronic structure and transport properties [22] [23].

The role of sulfur–sulfur interactions in determining electrical conductivity properties has been extensively investigated [11] [14]. Short S⋯S contacts facilitate electronic communication between molecular units, creating pathways for charge transport in organic conductors [11]. The systematic correlation between contact distances and conductivity measurements provides design principles for optimizing electronic properties [11] [14].

Conformational Dynamics in Coordinated Complexes

Conformational dynamics in tetrathiafulvalene coordination complexes represent a fascinating interplay between electronic structure changes and geometric rearrangements upon metal binding and redox state variations [24] [25] [26]. These dynamic processes are fundamental to understanding the multifunctional properties of tetrathiafulvalene-based coordination materials and their applications in molecular electronics [26] [27].

The neutral tetrathiafulvalene molecule adopts a characteristic boat-shaped conformation with C₂ᵥ symmetry, featuring dihedral angles of 1.2-4.1° about transannular sulfur⋯sulfur axes [19] [26]. Upon oxidation to the radical cation state, tetrathiafulvalene planarizes into a D₂ₕ-symmetric structure due to partial aromatization of the dithiole rings [26] [27]. The dication state exhibits a twisted conformation with D₂ symmetry and dihedral angles reaching 23-30° [26] [27].

Coordination to transition metal centers induces systematic conformational changes that depend on the metal ion nature, coordination geometry, and ligand field strength [28] [29]. Copper(II) complexes with tetrathiafulvalene-pyrimidine ligands demonstrate dramatic conformational switching from boat (23.7°) to planar (0°) upon coordination [28]. Manganese(II) complexes exhibit more modest distortions with dihedral angles remaining in the 1-4° range [28].

Lanthanide coordination complexes display minimal conformational perturbation of the tetrathiafulvalene core [29]. The gadolinium complex [Gd(NO₃)₃(TTF-dppz)₂] shows dodecahedral coordination geometry around the metal center with tetrathiafulvalene ligands maintaining near-planar conformations (dihedral angles 1-3°) [29]. This structural preservation enables retention of tetrathiafulvalene redox activity while introducing magnetic functionality [29].

Variable-temperature nuclear magnetic resonance studies reveal dynamic conformational exchange processes in tetrathiafulvalene coordination complexes [30]. Extended tetrathiafulvalene iron complexes exhibit conformational isomerization with exchange barriers of ΔG‡₃₄₈ = 18 kcal mol⁻¹, attributed to rotation about specific carbon-carbon bonds [30]. These dynamic processes influence electronic communication between tetrathiafulvalene and metal centers [30].

Redox-triggered conformational switching represents a key mechanism for controlling molecular motion in tetrathiafulvalene-based molecular machines [26] [27]. Upon oxidation, decreased π-donating ability and increased electrostatic repulsion drive conformational changes that can be harnessed for mechanical motion [26]. This principle enables construction of molecular shuttles, rotaxanes, and other mechanically interlocked structures [26] [27].

Theoretical investigations using density functional theory methods reveal the electronic origins of conformational preferences [24] [31]. Variational two-electron reduced density matrix calculations on tetrathiafulvalene-metal complexes demonstrate how metal coordination modifies the electronic structure and consequent conformational stability [25] [31]. The degree of covalency in metal-tetrathiafulvalene bonds correlates with conformational rigidity [25].

Organogel formation with tetrathiafulvalene derivatives demonstrates how conformational flexibility influences supramolecular assembly [32]. Metal coordination to tetrathiafulvalene-diamide derivatives induces conformational changes that enhance gelation properties and modify photocurrent response characteristics [32]. Nickel(II) and copper(II) coordination significantly increases photocurrent response through conformational optimization [32].

Crystallographic analysis of tetrathiafulvalene coordination polymers reveals systematic conformational trends [33] [34]. The "breathing-like" conformational changes observed in nickel-copper solid-state forms demonstrate how metal coordination can induce dynamic structural behavior [35]. Coordination-modulated tetrathiafulvalene octacarboxylate frameworks exhibit systematic relationships between metal coordination geometry and tetrathiafulvalene conformation [34].

The interplay between conformational dynamics and electronic properties in tetrathiafulvalene complexes enables rational design of multifunctional materials [36] [37]. Paramagnetic transition metal complexes with redox-active tetrathiafulvalene ligands demonstrate how conformational control can optimize both magnetic and electronic properties [36]. Pentanuclear copper clusters with tetrathiafulvalene-triazole ligands exhibit antiferromagnetic coupling modulated by ligand conformation [37].

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant